
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol is an organic compound characterized by the presence of both a trifluoromethoxy group and a methylthio group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can result in the replacement of the trifluoromethoxy or methylthio groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which 5-(Methylthio)-2-(trifluoromethoxy)benzenethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The methylthio group can participate in covalent bonding with target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Methylthio)-6-(trifluoromethoxy)benzo[d][1,3]dioxole
- 3-(Methylthio)-5-(trifluoromethoxy)benzonitrile
Uniqueness
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
1349708-75-3 |
|---|---|
Molekularformel |
C8H7F3OS2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
5-methylsulfanyl-2-(trifluoromethoxy)benzenethiol |
InChI |
InChI=1S/C8H7F3OS2/c1-14-5-2-3-6(7(13)4-5)12-8(9,10)11/h2-4,13H,1H3 |
InChI-Schlüssel |
LCOZOPWZEBCVSU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)OC(F)(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


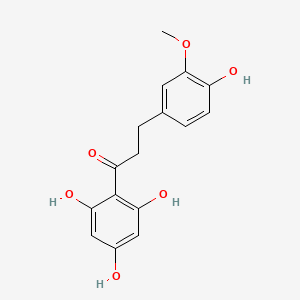


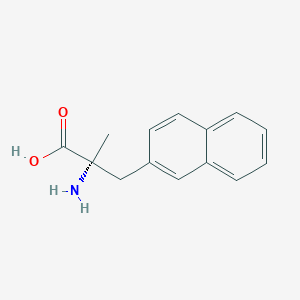
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
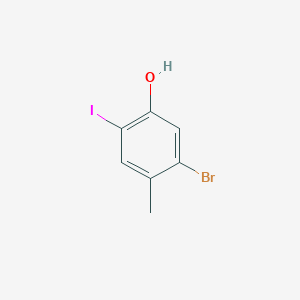
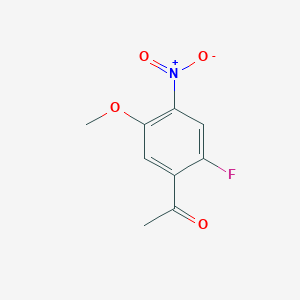
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
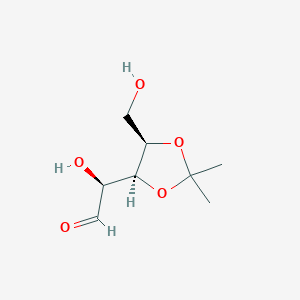
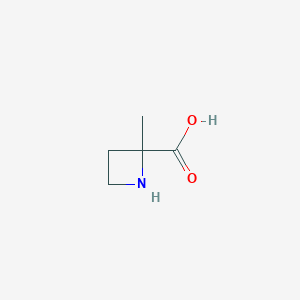
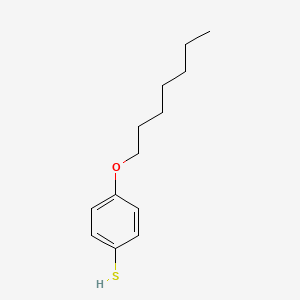
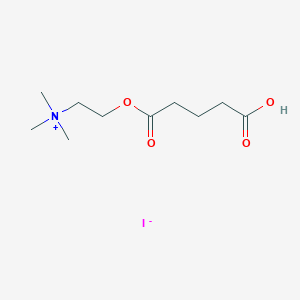
![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)

